methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate
Description
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl (3R)-6-cyano-3-hydroxy-5-oxohexanoate |
InChI |
InChI=1S/C8H11NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h7,11H,2,4-5H2,1H3/t7-/m1/s1 |
InChI Key |
PRZKTDRBMSLTNA-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC(=O)CC#N)O |
Canonical SMILES |
COC(=O)CC(CC(=O)CC#N)O |
Origin of Product |
United States |
Preparation Methods
Cyanide Substitution via Halo-Hydroxy Ester Intermediates
A widely documented approach involves substituting a halogen atom in a halo-hydroxy ester with cyanide. For example, U.S. Patent 5,155,251 describes the reaction of (S)-4-bromo-3-hydroxybutyric acid ethyl ester with sodium cyanide in aqueous ethanol (20–25°C, 16 hours), yielding (R)-4-cyano-3-hydroxybutyric acid ethyl ester. This intermediate is then subjected to a Claisen-like condensation with methyl acetate enolate, generated using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −45°C. The enolate attacks the carbonyl of the cyano-hydroxy ester, forming the ketone moiety at position 5.
Key Steps :
-
Cyanide substitution :
-
Enolate condensation :
Advantages :
-
High stereochemical fidelity due to retention of configuration during cyanide substitution.
-
Avoids costly chiral catalysts.
Challenges :
-
Low-temperature conditions (−45°C) increase operational complexity.
-
Requires strict anhydrous conditions for enolate formation.
Bryce Reaction with Methyl Bromoacetate
Chinese Patent CN103420871B outlines a route leveraging the Bryce reaction, wherein an organozinc reagent derived from methyl bromoacetate couples with (S)-4-chloro-3-hydroxybutyronitrile. The process involves:
-
Zinc reagent preparation : Methyl bromoacetate reacts with activated zinc powder in tetrahydrofuran (45–55°C, 2 hours).
-
Coupling : The zinc reagent reacts with (S)-4-chloro-3-hydroxybutyronitrile at 65–70°C, forming the carbon skeleton.
-
Cyanide introduction : Sodium cyanide substitutes the chloride, yielding the final product.
Reaction Conditions :
-
Solvent: Tetrahydrofuran or 1,2-dichloroethane.
-
Yield: 83–85% after purification via ethyl acetate extraction and silica gel chromatography .
Mechanistic Insight :
The Bryce reaction proceeds through a single-electron transfer mechanism, enabling C–C bond formation without racemization. The (S)-configuration of the starting nitrile dictates the (R)-configuration in the product.
Transesterification of Tert-Butyl Esters
Several patents (e.g., WO1999032434A1 , EP0643689B1 ) synthesize the tert-butyl ester analog, which is subsequently transesterified to the methyl ester. For instance:
-
Synthesis of tert-butyl ester : (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate is prepared via aldol condensation of tert-butyl acetate enolate with (R)-4-cyano-3-hydroxybutyrate ester .
-
Transesterification : The tert-butyl group is replaced by methyl using acidic methanol:
Drawbacks :
-
Adds an extra synthetic step.
-
Acidic conditions risk epimerization at the chiral center, necessitating careful pH control.
Continuous Flow Synthesis
Chinese Patent CN105461593A describes a continuous method to enhance efficiency:
-
Enolate generation : Methyl acetate and LDA react in a first reactor (−40°C to 0°C).
-
Condensation : The enolate merges with (R)-4-cyano-3-hydroxybutyrate ester in a second reactor (−15°C to 10°C).
-
Workup : Mineral acid quench (pH 2–3) followed by ethyl acetate extraction.
Benefits :
Comparative Analysis of Methods
Critical Considerations
-
Stereocontrol : All methods rely on chiral starting materials (e.g., (S)-4-bromo-3-hydroxybutyrate) to ensure the (R)-configuration. Enzymatic resolution or asymmetric catalysis is absent in the literature reviewed.
-
Purification : Silica gel chromatography or recrystallization from hexane/heptane is standard .
-
Environmental Impact : The Bryce reaction minimizes solvent waste via continuous flow, whereas transesterification generates tert-butanol as a byproduct.
Chemical Reactions Analysis
Aldol Condensation for β-Keto Ester Formation
The compound is synthesized via an aldol-like condensation between (R)-4-cyano-3-hydroxybutyric acid methyl ester and the lithium enolate of tertiary butyl acetate. This reaction exploits the nucleophilicity of the enolate to attack the electrophilic carbonyl carbon of the hydroxy ester .
Key Conditions :
-
Base : Lithium diisopropylamide (LDA, 2 M in THf/heptane)
-
Temperature : -50°C to -30°C
-
Solvent : Tetrahydrofuran (THF)
Mechanistic Insight :
The reaction preserves the (R)-configuration at the hydroxyl-bearing carbon due to stereochemical retention during enolate formation and subsequent quenching .
Reduction of the β-Keto Group
The 3-oxo group undergoes selective reduction to form a diol intermediate, a precursor for acetonide protection.
Reaction Table :
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄, methoxydiethylborane | THF/MeOH, -85°C to -97°C | (3R,5R)-6-cyano-3,5-dihydroxyhexanoate |
Notes :
-
The borane complex directs stereoselective reduction, yielding a 1,3-diol with retained configuration .
-
Over-reduction of the nitrile group is not observed under these conditions .
Acetonide Protection of Diol
The diol intermediate is protected as a cyclic acetal to prevent unwanted side reactions during subsequent synthetic steps.
Reaction Scheme :
$$ \text{(3R,5R)-diol} + 2,2\text{-dimethoxypropane} \xrightarrow{\text{H}^+} \text{(4R-cis)-1,3-dioxane-4-acetate} $$
Conditions :
-
Catalyst : Acidic (e.g., p-toluenesulfonic acid)
-
Solvent : THF/methanol
-
Outcome : Forms a rigid six-membered ring, stabilizing the diol for further functionalization .
Functionalization of the Nitrile Group
While direct reactions of the nitrile group are not explicitly documented for the methyl ester, analogous tert-butyl esters undergo hydrolysis to carboxylic acids under acidic or enzymatic conditions.
Hypothesized Pathway :
$$ \text{-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+ \text{ or lipase}} \text{-COOH} $$
Supporting Evidence :
-
The nitrile in structurally similar compounds (e.g., tert-butyl derivatives) resists nucleophilic attack under aldol conditions but can be hydrolyzed post-synthesis .
Ester Hydrolysis and Transesterification
The methyl ester group can be hydrolyzed to the corresponding acid or transesterified to bulkier esters (e.g., tert-butyl) for improved stability.
Conditions for Hydrolysis :
Transesterification Example :
$$ \text{Methyl ester} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{tert-butyl ester} $$
Stability and Handling
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step organic reactions, often utilizing Grignard reagents to form carbon-carbon bonds. Industrial production may leverage continuous flow reactors and advanced purification methods like chromatography to optimize yield and purity.
Chemistry
In the field of chemistry, methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse synthetic pathways.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to a keto group | Potassium permanganate |
| Reduction | Cyano group can be reduced to an amine | Lithium aluminum hydride |
| Substitution | Cyano group participates in nucleophilic reactions | Various nucleophiles |
Biology
This compound has been studied for its potential role in biochemical pathways and enzyme interactions. It acts as a substrate for various enzymes, particularly carbonyl reductases. For instance, engineered carbonyl reductases from Candida boidinii have demonstrated significant activity with this compound, converting it into more biologically active forms.
Medicine
The compound is investigated for its therapeutic properties , particularly as a precursor in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. Its unique functional groups contribute to its reactivity and biological activity, making it an important candidate in pharmaceutical research.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as an intermediate in various chemical syntheses makes it valuable for developing new products.
Case Study 1: Atorvastatin Synthesis
This compound plays a critical role in the synthesis of atorvastatin. Research has shown that modifications to this compound can lead to enhanced efficacy and specificity of atorvastatin derivatives.
Case Study 2: Enzymatic Activity
A study demonstrated that engineered carbonyl reductases could convert this compound into biologically active forms with high specificity. This highlights the compound's potential in enzyme engineering and biocatalysis.
Mechanism of Action
The mechanism by which methyl ®-6-cyano-3-hydroxy-5-oxohexanoate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxy and keto groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, ester groups, or oxidation states, leading to variations in physicochemical properties and applications. Key analogs include:
tert-Butyl 6-Cyano-5-Hydroxy-3-Oxohexanoate
- Structural Differences : The tert-butyl ester group replaces the methyl ester.
- Impact :
Ethyl 6-Chloro-5-Oxohexanoate
- Structural Differences: Chloro substituent at position 6 (vs. cyano) and ethyl ester (vs. methyl).
- Physicochemical Properties: Molecular Weight: 192.64 g/mol (vs. 185.17 g/mol for methyl (R)-6-cyano analog). LogP: 1.53 (higher lipophilicity due to chloro vs. cyano’s polar nature) .
- Reactivity: The chloro group is less electron-withdrawing than cyano, reducing electrophilicity at adjacent carbons.
Methyl 3-Oxodecanoate
- Structural Differences: Lacks cyano and hydroxyl groups; features a longer alkyl chain.
- Functional Impact: Hydrophobicity: Increased LogP due to the decanoate chain. Applications: Primarily used in lipid metabolism studies rather than drug synthesis .
Comparative Data Table
Biological Activity
Methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate is a compound of significant interest due to its biological activities, particularly in the context of its role as an intermediate in the synthesis of atorvastatin, a cholesterol-lowering drug. This article delves into its biological activity, synthesis processes, and relevant case studies that illustrate its utility in pharmaceutical applications.
This compound is characterized by its unique functional groups, which include a cyano group and a hydroxyl group. These features contribute to its reactivity and biological activity. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₁O₃ |
| Molecular Weight | 169.16 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity
The compound exhibits several biological activities, primarily linked to its role as a precursor in the biosynthesis of atorvastatin. The following sections summarize key findings regarding its biological effects:
1. Enzymatic Activity
This compound serves as a substrate for various enzymes, notably carbonyl reductases. Research indicates that certain engineered carbonyl reductases can convert this compound into more biologically active forms with high specificity and efficiency. For example, the enzyme from Candida boidinii has shown significant activity with this substrate, achieving specific activities of up to 4.65 U/mg under optimal conditions .
2. Cholesterol-Lowering Effects
As an intermediate in atorvastatin synthesis, this compound indirectly contributes to cholesterol regulation. Atorvastatin is known to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthetic pathway. The inhibition of this enzyme leads to decreased cholesterol levels in the bloodstream, which is crucial for cardiovascular health .
Case Studies
Several studies have explored the practical applications and efficiencies of synthesizing this compound:
Case Study 1: Enzyme Engineering
A study focused on the directed evolution of HheC2360, an enzyme used for biocatalytic synthesis, demonstrated enhanced activity when specific mutations were introduced. The variant V84G/W86F showed a 15-fold increase in catalytic efficiency when converting substrates related to atorvastatin synthesis . This highlights the potential for optimizing enzyme systems to improve yields of this compound.
Case Study 2: Synthesis Process Optimization
Research has also aimed at improving synthetic routes for producing this compound economically and efficiently. A novel method was developed that reduced costs by minimizing the use of expensive starting materials and simplifying the protection-deprotection steps traditionally required in chemical synthesis .
Summary of Findings
The biological activity of this compound is closely tied to its role as a precursor for atorvastatin, showcasing its importance in cholesterol management. Its enzymatic interactions and potential for optimization through biocatalysis present significant avenues for research and application.
Future Directions
Further research should focus on:
- Enhanced Biocatalysis : Developing more efficient enzymes through genetic engineering.
- Clinical Studies : Investigating direct health impacts beyond atorvastatin synthesis.
- Sustainability : Exploring greener synthetic methods to reduce environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
